molecular formula C10H24N3Cl2O2P B195332 Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) CAS No. 1566-15-0

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)

Cat. No. B195332
CAS RN: 1566-15-0
M. Wt: 320.19 g/mol
InChI Key: BGTIPRUDEMNRIP-UHFFFAOYSA-N
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Description

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) is also known as N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt . It is a compound with a molecular formula of C10H24Cl2N3O2P .


Synthesis Analysis

Phosphoramide mustard cyclohexanamine is the major metabolite for Cyclophosphamide . It induces DNA adduct formation in ovarian granulosa cells, induces DNA damage, and elicits the ovarian DNA repair response .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorodiamidic acid molecule bonded with a cyclohexanamine molecule .


Chemical Reactions Analysis

The exact chemical reactions involving this compound are not specified in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.19600 . It has a boiling point of 363.5ºC at 760mmHg and a melting point of 100-103°C .

Scientific Research Applications

  • Biochemistry/Medicinal Chemistry

    • Phosphoramide mustard cyclohexanamine is a major metabolite of Cyclophosphamide , which is a commonly used chemotherapy drug.
    • It has been shown to induce DNA adduct formation, DNA damage, and DNA repair response in rat ovarian granulosa cells .
  • Pharmacology

    • Phosphoramide mustard cyclohexanamine has been shown to have anti-tumor activity .
    • It has been used in in vivo studies to inhibit the growth of subcutaneous tumors in rats .
  • DNA Alkylating/ Cross-linking Agents

    • Phosphoramide mustard cyclohexanamine could potentially be used as a DNA alkylating agent or cross-linking agent .
    • It could disrupt rapidly dividing cells by forming NOR-G-OH, NOR-G, and G-NOR-G adducts with DNA, potentially leading to DNA damage .
  • Cell Viability Studies

    • Phosphoramide mustard cyclohexanamine has been shown to reduce cell viability in rat ovarian granulosa cells .
  • DNA Damage Response (DDR) Studies

    • Phosphoramide mustard cyclohexanamine has been shown to induce a DNA damage response (DDR) in rat ovarian granulosa cells .
  • In Vivo Tumor Growth Inhibition Studies

    • Phosphoramide mustard cyclohexanamine has been shown to inhibit the growth of subcutaneous tumors in rats .

Safety And Hazards

The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTIPRUDEMNRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935481
Record name N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramide mustard cyclohexylamine salt

CAS RN

1566-15-0, 5776-49-8
Record name AI 3-51834
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramide mustard cyclohexamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMF 59
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Reactant of Route 2
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Reactant of Route 3
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Reactant of Route 4
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Reactant of Route 5
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Reactant of Route 6
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)

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